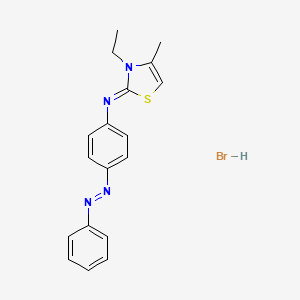

(Z)-N-(3-ethyl-4-methylthiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline hydrobromide

Beschreibung

Eigenschaften

IUPAC Name |

3-ethyl-4-methyl-N-(4-phenyldiazenylphenyl)-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4S.BrH/c1-3-22-14(2)13-23-18(22)19-15-9-11-17(12-10-15)21-20-16-7-5-4-6-8-16;/h4-13H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAKRYDICDWEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Molecular Structure

The compound has the following molecular formula and weight:

- Molecular Formula : C16H17N3O4S2

- Molecular Weight : 379.45 g/mol

Synthesis and Characterization

The synthesis of thiazole derivatives often involves the reaction of appropriate thiazole precursors with various amines or diazo compounds. The characterization of these compounds typically employs techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm the structure and purity.

Antifungal Activity

Recent studies have demonstrated promising antifungal activities for similar thiazole derivatives. For instance, compounds derived from thiazole structures have shown significant inhibition against Candida albicans and Candida parapsilosis with Minimum Inhibitory Concentrations (MICs) comparable to established antifungals like ketoconazole . The mechanism of action is believed to involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes, by targeting the enzyme CYP51.

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2d | Candida albicans | 1.50 |

| 2e | Candida parapsilosis | 1.23 |

Anticancer Activity

In addition to antifungal properties, thiazole derivatives have been investigated for their anticancer potential. Studies have reported that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines, including lung cancer cells. The cytotoxicity is often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2d | NIH/3T3 | 148.26 |

| 2e | NIH/3T3 | 187.66 |

The mechanism through which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, the inhibition of CYP51 leads to disrupted ergosterol synthesis in fungi, while interactions with specific proteins in cancer cells can trigger apoptosis or inhibit proliferation.

Case Studies

A recent study focused on synthesizing various thiazole derivatives and evaluating their biological activities. The results indicated that modifications at specific positions on the thiazole ring significantly influenced their antifungal and anticancer activities .

Key Findings:

- Compounds with electronegative substituents at the para position on phenyl moieties exhibited enhanced antifungal activity.

- The ADME (Absorption, Distribution, Metabolism, Excretion) profiles of these compounds suggested favorable drug-likeness characteristics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs:

- Thiazolylidene Core : Common in compounds like “(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide” (), which substitutes the ethyl/methyl groups with methoxy and phenyl groups .

- Diazenyl Group : The phenyl diazenyl moiety is structurally analogous to the acetylphenyl group in “N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide” (), though the latter lacks the azo (-N=N-) linkage .

- Hydrobromide Salt : Similar to cardioprotective agents like “N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide” (), where the counterion enhances solubility and bioavailability .

Physicochemical Properties

Data for structural analogs (Table 1):

*Hypothesized based on analogs.

Key observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.